molecular formula C17H24N2O4S B13379969 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole

1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole

Cat. No.: B13379969
M. Wt: 352.5 g/mol
InChI Key: WITMPRKHULEUNJ-UHFFFAOYSA-N
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Description

1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a sulfonyl group attached to an imidazole ring, along with ethyl and methyl substituents.

Preparation Methods

The synthesis of 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:

    Formation of the sulfonyl intermediate: This involves the reaction of 2,5-diethoxy-4-methylphenyl with a sulfonyl chloride in the presence of a base such as pyridine.

    Cyclization: The sulfonyl intermediate is then reacted with an appropriate imidazole precursor under controlled conditions to form the desired imidazole ring.

    Substitution reactions:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other substituents using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The imidazole ring can also interact with various biological molecules, leading to changes in cellular processes.

Comparison with Similar Compounds

1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole can be compared with other similar compounds such as:

  • 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-pyrazole
  • 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-methylimidazole
  • 1-(2,5-diethoxy-4-methylphenyl)sulfonyl-3,5-dimethylpyrazole

These compounds share similar structural features but differ in their specific substituents and ring structures, which can lead to differences in their chemical properties and biological activities.

Properties

Molecular Formula

C17H24N2O4S

Molecular Weight

352.5 g/mol

IUPAC Name

1-(2,5-diethoxy-4-methylphenyl)sulfonyl-2-ethyl-4-methylimidazole

InChI

InChI=1S/C17H24N2O4S/c1-6-17-18-13(5)11-19(17)24(20,21)16-10-14(22-7-2)12(4)9-15(16)23-8-3/h9-11H,6-8H2,1-5H3

InChI Key

WITMPRKHULEUNJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CN1S(=O)(=O)C2=C(C=C(C(=C2)OCC)C)OCC)C

Origin of Product

United States

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